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molecular formula C7H14N2 B8565772 4,4-Diethyl-4,5-dihydro-3H-pyrazole

4,4-Diethyl-4,5-dihydro-3H-pyrazole

Cat. No. B8565772
M. Wt: 126.20 g/mol
InChI Key: MSHIZLSLIPYROK-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

2,2-Diethyl-propane-1,3-diamine (5.0 g) was taken up in a mixture of H2O (40 mL) and MeOH (10 mL), and cooled in an ice bath. Simultaneously, H2O2 (24.2 mL of a 30% solution, 6 equiv.) and NaClO (54.9 mL of a 10% solution, 2.4 equiv.) were added dropwise, the ice bath was removed, and the mixture was stirred for 2 h. at room temperature. Extraction with DCM, drying over Na2SO4 and evaporation under reduced pressure yielded 3.51 g of a clear, yellow liquid containing 77% of the anticipated product and 23% of the diamine starting material. This material was used in subsequent steps without further purification. 1H NMR (400 MHz, CDCl3) δ 0.78 (t, J=7.5 Hz, 6H), 1.36 (q, J=7.5 Hz, 4H), 4.14 (s, 4H).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][CH3:9])([CH2:6][NH2:7])[CH2:4][NH2:5])[CH3:2].OO.[O-]Cl.[Na+]>O.CO>[CH2:1]([C:3]1([CH2:8][CH3:9])[CH2:6][N:7]=[N:5][CH2:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C(CN)(CN)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 and evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded 3.51 g of a clear, yellow liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1(CN=NC1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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